molecular formula C18H22 B14751758 Octadeca-2,4,6,8,10,12,14,16-octaene CAS No. 2423-80-5

Octadeca-2,4,6,8,10,12,14,16-octaene

Cat. No.: B14751758
CAS No.: 2423-80-5
M. Wt: 238.4 g/mol
InChI Key: RMHCROTYVYCUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadeca-2,4,6,8,10,12,14,16-octaene is a fully conjugated polyene with eight double bonds in an 18-carbon chain. Its molecular formula is C₁₈H₂₂, derived from the degree of unsaturation (eight double bonds reduce hydrogen count by 16 from the alkane baseline). This compound is structurally related to carotenoids, such as dehydro-beta-carotene, which are known for extended conjugation systems that enable light absorption and radical scavenging properties. Evidence from metabolomic studies identifies derivatives of this compound in natural sources like dates, where it may act as a biomarker for carotenoid degradation or biosynthesis .

Properties

CAS No.

2423-80-5

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

octadeca-2,4,6,8,10,12,14,16-octaene

InChI

InChI=1S/C18H22/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H,1-2H3

InChI Key

RMHCROTYVYCUDA-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC=CC=CC=CC=CC=CC=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadeca-2,4,6,8,10,12,14,16-octaene typically involves the polymerization of smaller unsaturated hydrocarbons. One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve the catalytic dehydrogenation of saturated hydrocarbons. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms and form multiple double bonds along the carbon chain .

Chemical Reactions Analysis

Types of Reactions

Octadeca-2,4,6,8,10,12,14,16-octaene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadeca-2,4,6,8,10,12,14,16-octaene has several applications in scientific research:

Mechanism of Action

The mechanism of action of octadeca-2,4,6,8,10,12,14,16-octaene involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical pathways, including lipid metabolism and signal transduction. Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a detailed comparison of Octadeca-2,4,6,8,10,12,14,16-octaene with key analogs:

Compound Name Molecular Formula Structural Features Sources/Applications Key References
This compound C₁₈H₂₂ 18-carbon chain with eight conjugated double bonds; rigid, planar structure. Found in carotenoid derivatives (e.g., dehydro-beta-carotene); potential biomarker.
Hexadeca-2,4,6,8,10,12,14-heptaene C₁₆H₂₀ 16-carbon chain with seven conjugated double bonds; shorter conjugation system. Used in synthetic chemistry; commercial availability for research.
Octadeca-9,12-dienoic acid (ω-6) C₁₈H₃₂O₂ 18-carbon chain with two non-conjugated double bonds at positions 9 and 12. Major unsaturated fatty acid in A. unedo fruits; nutritional and anti-inflammatory.
Octadeca-9,12,15-trienoic acid (α-linolenic, ω-3) C₁₈H₃₀O₂ 18-carbon chain with three non-conjugated double bonds at positions 9, 12, and 13. Essential fatty acid in plant oils; critical for membrane fluidity and signaling.
Octadeca-8,10,12-triynoic acid C₁₈H₂₄O₂ 18-carbon chain with three conjugated triple bonds at positions 8, 10, and 12. Isolated from Scurrula atropurpurea; inhibits tumor cell invasion in vitro.

Research Findings and Implications

  • Anti-Cancer Potential: Octadeca-triynoic acid’s triple bonds enhance its bioactivity, showing >50% inhibition of tumor cell invasion in rat models, whereas the octaene’s role remains exploratory .
  • Nutritional Significance: Octadeca-9,12-dienoic and α-linolenic acids dominate unsaturated fatty acid profiles in plants, constituting ~120 mg/100 g in A. unedo fruits, far exceeding the trace levels of conjugated polyenes like the octaene .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.